3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride
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Overview
Description
3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride is an organic compound with the molecular formula C14H7ClF6O2S. This compound is known for its unique chemical structure, which includes two trifluoromethyl groups attached to a phenyl ring, making it highly reactive and useful in various chemical reactions .
Preparation Methods
The synthesis of 3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with appropriate reagents under controlled conditions. One common method involves the slow addition of trifluoromethanesulfonic acid to a cooled solution of phenol trifluoromethanesulfonate[2][2]. Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Chemical Reactions Analysis
3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Reagents and Conditions: Common reagents include bases like sodium hydroxide or potassium carbonate, and the reactions are typically carried out in organic solvents such as dichloromethane or toluene.
Major Products: The major products formed depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules, which can enhance the chemical and physical properties of the resulting compounds.
Biology and Medicine: This compound is used in the synthesis of pharmaceuticals and biologically active molecules, contributing to the development of new drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties[][4].
Mechanism of Action
The mechanism of action of 3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride involves its ability to act as an electrophile, reacting with nucleophiles to form new chemical bonds. The presence of trifluoromethyl groups enhances its reactivity and stability, making it a valuable intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .
Comparison with Similar Compounds
3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride can be compared with other similar compounds, such as:
3,5-bis(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the additional phenyl ring, making it less versatile in certain reactions.
3,5-bis(trifluoromethyl)phenyl isocyanate: Another compound with trifluoromethyl groups, used in different types of chemical reactions and applications.
The uniqueness of this compound lies in its dual trifluoromethyl groups and the presence of a sulfonyl chloride functional group, which together provide a combination of reactivity and stability that is valuable in both research and industrial applications.
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF6O2S/c15-24(22,23)12-3-1-2-8(6-12)9-4-10(13(16,17)18)7-11(5-9)14(19,20)21/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMUROIBJCPGHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301181949 |
Source
|
Record name | 3′,5′-Bis(trifluoromethyl)[1,1′-biphenyl]-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301181949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-94-7 |
Source
|
Record name | 3′,5′-Bis(trifluoromethyl)[1,1′-biphenyl]-3-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885950-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3′,5′-Bis(trifluoromethyl)[1,1′-biphenyl]-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301181949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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